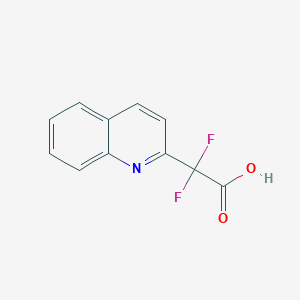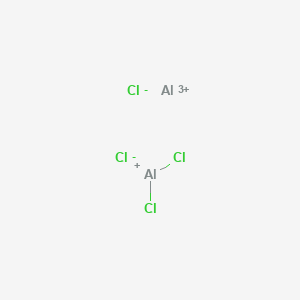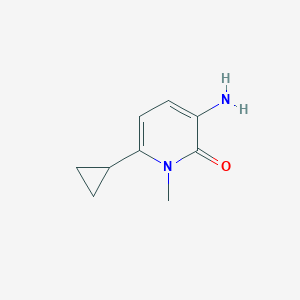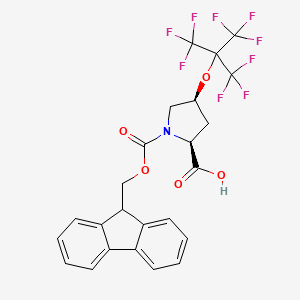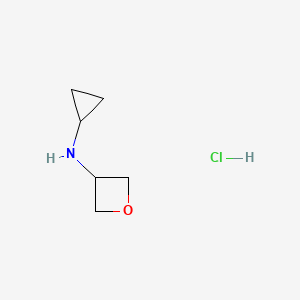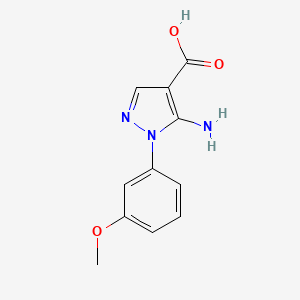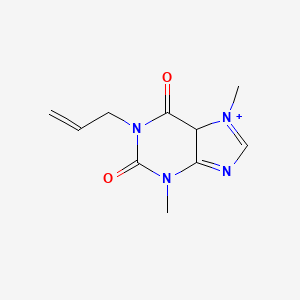
1-Allyl-3,7-dimethylxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-3,7-dimethylxanthine is a xanthine derivative with the chemical formula C10H12N4O2. It is structurally related to other methylxanthines such as caffeine, theobromine, and theophylline. This compound is known for its potential pharmacological properties and is of interest in various scientific research fields.
Preparation Methods
1-Allyl-3,7-dimethylxanthine can be synthesized through several methods. One common synthetic route involves the reaction of theobromine with allyl bromide in the presence of sodium t-butanolate in N,N-dimethylformamide (DMF) at elevated temperatures. The reaction typically proceeds in two stages: the first stage at 150°C for 12 hours, followed by a second stage at 100°C for another 12 hours . Industrial production methods may vary, but they generally follow similar principles of organic synthesis.
Chemical Reactions Analysis
1-Allyl-3,7-dimethylxanthine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding xanthine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the xanthine core.
Substitution: Substitution reactions, such as alkylation or acylation, can introduce new functional groups to the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Allyl-3,7-dimethylxanthine has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving xanthine derivatives and their chemical properties.
Industry: It may be used in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Allyl-3,7-dimethylxanthine involves its interaction with adenosine receptors in the central nervous system and peripheral tissues. By antagonizing these receptors, it can modulate neurotransmitter release and influence various physiological processes . This mechanism is similar to that of other methylxanthines like caffeine and theobromine.
Comparison with Similar Compounds
1-Allyl-3,7-dimethylxanthine is unique among xanthine derivatives due to its specific substitution pattern. Similar compounds include:
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects on the central nervous system.
Theobromine (3,7-dimethylxanthine): Found in cocoa products and used as a bronchodilator and vasodilator.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease.
Each of these compounds has distinct pharmacological properties and applications, highlighting the diversity within the xanthine family.
Properties
Molecular Formula |
C10H13N4O2+ |
|---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
3,7-dimethyl-1-prop-2-enyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C10H13N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h4,6-7H,1,5H2,2-3H3/q+1 |
InChI Key |
PPCHVENJOCDRQU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=[N+](C2C(=O)N(C1=O)CC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R)-2-amino-N-[(1S)-3-amino-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]carbamoyl]propyl]-3-hydroxy-butanamide](/img/structure/B15131345.png)
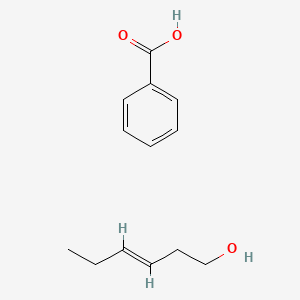
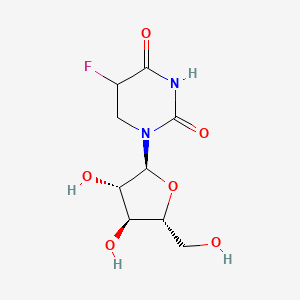
![Adenosine,N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-deoxy-](/img/structure/B15131363.png)
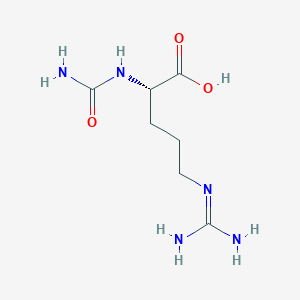
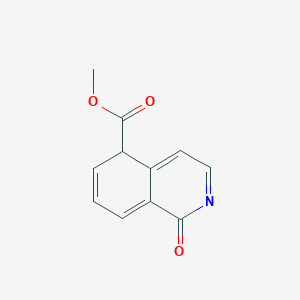
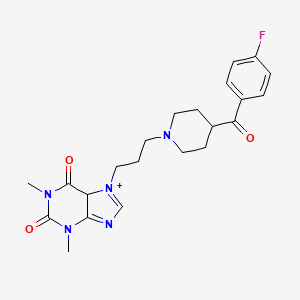
![7-[4-[4-(1-benzothiophen-4-yl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B15131382.png)
